1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14828285
InChI: InChI=1S/C16H10ClN3OS/c17-11-6-2-1-5-10(11)13-9-15(21)20(19-13)16-18-12-7-3-4-8-14(12)22-16/h1-9,19H
SMILES:
Molecular Formula: C16H10ClN3OS
Molecular Weight: 327.8 g/mol

1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC14828285

Molecular Formula: C16H10ClN3OS

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol -

Specification

Molecular Formula C16H10ClN3OS
Molecular Weight 327.8 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H10ClN3OS/c17-11-6-2-1-5-10(11)13-9-15(21)20(19-13)16-18-12-7-3-4-8-14(12)22-16/h1-9,19H
Standard InChI Key KHQCJENFDCYFLD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3)Cl

Introduction

1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound combines a benzothiazole moiety with a pyrazole ring, making it a subject of interest for its unique chemical properties and biological activities.

Synthesis of 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol

The synthesis of this compound typically involves multi-step organic reactions. These processes often require specific catalysts, solvents (such as ethanol or dimethylformamide), and precise temperature controls to facilitate successful cyclization and substitution reactions.

Synthesis Steps Overview

  • Starting Materials: Typically involve benzothiazole and chlorophenyl precursors.

  • Reaction Conditions: Specific solvents and catalysts are used to optimize yield and purity.

  • Purification: Techniques such as recrystallization may be employed to purify the final product.

Chemical Reactions and Reactivity

1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including substitution and cyclization reactions. Common reagents used in these reactions include nucleophiles and electrophiles.

Types of Reactions

  • Substitution Reactions: Involving the replacement of functional groups.

  • Cyclization Reactions: Forming new rings within the molecule.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. Its mechanism of action involves interaction with specific molecular targets in biological systems.

Potential Applications

  • Antimicrobial Agents: Potential use against bacterial or fungal infections.

  • Anticancer Agents: Possible application in cancer treatment due to its interaction with cellular targets.

Stability and Solubility

The compound exhibits notable stability under standard conditions but may undergo transformations under extreme conditions, such as high temperatures or reactive environments. Its solubility varies depending on the solvent used, which influences its reactivity in synthetic applications.

Stability and Solubility Data

PropertyDescription
StabilityStable under standard conditions, susceptible to transformations under extreme conditions.
SolubilityVaries with solvent; influences reactivity in synthesis.

Structural Analysis Techniques

Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the molecular structure of 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol.

Techniques Used

  • NMR Spectroscopy: Provides detailed information about the molecular structure.

  • IR Spectroscopy: Helps identify functional groups present in the compound.

Future Directions

  • Biological Activity Studies: In-depth investigations into its antimicrobial and anticancer properties.

  • Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

References:

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